molecular formula C20H21NO5S B2446399 1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-78-4

1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one

Cat. No.: B2446399
CAS No.: 877811-78-4
M. Wt: 387.45
InChI Key: ZVEUYMPQDFYJKK-UHFFFAOYSA-N
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Description

1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one is a complex organic compound that belongs to the class of benzoylbenzo[c]isothiazolones This compound is characterized by the presence of a benzoyl group attached to a benzo[c]isothiazolone ring, with three ethoxy groups attached to the benzoyl moiety

Mechanism of Action

Target of Action

The primary targets of the compound “1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it is challenging to summarize the biochemical pathways affected by this compound . Once the targets are identified, it will be possible to map out the pathways in which they are involved and understand the downstream effects of the compound’s action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one typically involves the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 3,4,5-triethoxybenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Cyclization Reaction: The acid chloride is then reacted with 2-aminothiophenol in the presence of a base such as triethylamine to form the benzo[c]isothiazolone ring.

    Final Coupling: The resulting intermediate is then coupled with the benzoyl chloride derivative under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the ethoxy groups.

Scientific Research Applications

1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4,5-trimethoxybenzoyl)benzo[c]isothiazol-3(1H)-one: Similar structure but with methoxy groups instead of ethoxy groups.

    1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-2(1H)-one: Similar structure but with the isothiazolone ring in a different position.

    1-(3,4,5-triethoxybenzoyl)benzo[d]isothiazol-3(1H)-one: Similar structure but with a different isothiazolone ring system.

Uniqueness

1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one is unique due to the specific arrangement of its ethoxy groups and the benzo[c]isothiazolone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3,4,5-triethoxybenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-4-24-16-11-13(12-17(25-5-2)18(16)26-6-3)19(22)21-15-10-8-7-9-14(15)20(23)27-21/h7-12H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEUYMPQDFYJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C3=CC=CC=C3C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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